molecular formula C9H4F4O2 B6276856 2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-carbaldehyde CAS No. 2763779-18-4

2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-carbaldehyde

Cat. No.: B6276856
CAS No.: 2763779-18-4
M. Wt: 220.1
InChI Key:
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Description

2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-carbaldehyde is a fluorinated organic compound that belongs to the benzofuran family. This compound is characterized by the presence of four fluorine atoms and an aldehyde group attached to a dihydrobenzofuran ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-carbaldehyde typically involves the fluorination of precursor compounds One common method is the reaction of 2,3-dihydro-1-benzofuran with a fluorinating agent such as sulfur tetrafluoride or hydrogen fluoride in the presence of a catalyst

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-carboxylic acid.

    Reduction: Formation of 2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-methanol.

    Substitution: Formation of various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-carbaldehyde involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This can lead to modulation of biological pathways and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3-tetrafluoro-1,4-butanediol
  • 2,2,3,3-tetrafluoro-1-propanol
  • 2,2,3,3,4,4,4-heptafluoro-1-butanol

Uniqueness

2,2,3,3-tetrafluoro-2,3-dihydro-1-benzofuran-6-carbaldehyde is unique due to its combination of a benzofuran ring with multiple fluorine atoms and an aldehyde group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

2763779-18-4

Molecular Formula

C9H4F4O2

Molecular Weight

220.1

Purity

95

Origin of Product

United States

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